Benzaldehyde 2,4-Dinitrophenylhydrazone
Description
Historical Context and Significance in Organic Chemistry Research
The use of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) as a reagent for the identification of aldehydes and ketones dates back to the work of Brady and Elsmie. wikipedia.org This reagent, often referred to as Brady's reagent, provides a simple and effective method for detecting the carbonyl functionality in these compounds. byjus.comallen.inscience-revision.co.uk The reaction with an aldehyde or ketone results in the formation of a colored precipitate, known as a 2,4-dinitrophenylhydrazone. savemyexams.comvedantu.com
The significance of this reaction in organic chemistry lies in its utility for qualitative analysis. Before the widespread availability of modern spectroscopic techniques, the formation of a 2,4-dinitrophenylhydrazone derivative, such as Benzaldehyde (B42025) 2,4-dinitrophenylhydrazone, was a cornerstone of chemical identification. stackexchange.com The distinct melting point of the crystalline derivative serves as a reliable indicator for identifying the specific aldehyde or ketone from which it was formed. science-revision.co.uksavemyexams.comstackexchange.com Aromatic carbonyls, like benzaldehyde, typically produce red or orange precipitates. wikipedia.orgsjpas.comsjpas.com
Fundamental Principles of Hydrazone Chemistry and its Relevance to Benzaldehyde 2,4-Dinitrophenylhydrazone
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=N-NH₂. wikipedia.orgalcrut.com They are formed through a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative. numberanalytics.comnumberanalytics.com This reaction involves the joining of two molecules with the concurrent loss of a small molecule, in this case, water. wikipedia.orgchemicalbook.com
The mechanism of hydrazone formation is a nucleophilic addition-elimination reaction. wikipedia.orgproprep.com The process begins with the nucleophilic attack of the amino group of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comfiveable.me This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of a hydrazone. numberanalytics.comfiveable.me
In the specific case of this compound, the reaction occurs between benzaldehyde and 2,4-dinitrophenylhydrazine. brainly.com The balanced chemical equation for this reaction is: C₇H₆O + C₆H₃(NO₂)₂NHNH₂ → C₁₃H₁₀N₄O₄ + H₂O brainly.com
Overview of Prior Academic Investigations on this compound and Related Compounds
Academic research on this compound and related compounds has been extensive. A primary focus of these investigations has been its application in analytical chemistry for the detection and identification of aldehydes and ketones. cymitquimica.comproprep.com The formation of the distinctively colored precipitate is a well-established qualitative test. byjus.comsavemyexams.com
Beyond simple identification, the melting points of dinitrophenylhydrazone derivatives are crucial for distinguishing between different carbonyl compounds. science-revision.co.uk Researchers have compiled extensive tables of these melting points for reference. savemyexams.com
Spectroscopic techniques have also been employed to characterize these compounds. Studies have utilized FT-IR and NMR spectroscopy to confirm the formation of the hydrazone linkage. The IR spectrum of this compound shows characteristic peaks, including N-H stretching, aromatic C-H stretching, C=N stretching, and Ar-NO₂ stretching vibrations. researchgate.net UV-Vis spectroscopy has also been used in the analysis of 2,4-dinitrophenylhydrazones. digitellinc.comacs.org
Furthermore, the crystal structure of this compound has been investigated, revealing an approximately planar E configuration. nih.govresearchgate.net Research has also explored the synthesis of various hydrazone derivatives and their potential applications, including their antimicrobial and amoebicidal activities.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O₄ scbt.com |
| Molecular Weight | 286.24 g/mol scbt.com |
| Appearance | Bright yellow crystalline solid cymitquimica.com |
| Melting Point | 234–236 °C |
| IR Spectrum (cm⁻¹) | 3287 (N-H), 3090 (Aromatic C-H), 1744 (C=N), 1620 (C=C), 1516 (Ar-NO₂ asym), 1329 (Ar-NO₂ sym), 1136 (C-NH) researchgate.net |
Scope and Objectives of Advanced Research on this compound
Advanced research continues to explore the utility of this compound and related compounds. One area of focus is their application in modern analytical techniques, such as high-performance liquid chromatography (HPLC). wikipedia.org 2,4-Dinitrophenylhydrazine is used as a derivatization agent to facilitate the detection and quantification of carbonyl compounds. digitellinc.com
The synthesis of novel hydrazone derivatives remains an active area of research. psu.edursc.org By modifying the structure of the parent aldehyde or ketone, researchers can tune the properties of the resulting hydrazone for specific applications. This includes the development of compounds with enhanced biological activities.
Furthermore, there is ongoing interest in the mechanistic aspects of hydrazone formation and the solid-state properties of their crystals. researchgate.net Understanding these fundamental characteristics can lead to the development of new materials and more efficient synthetic methodologies. The use of 2,4-dinitrophenylhydrazine has also been adapted for solid-phase organic synthesis and combinatorial chemistry, allowing for the colorimetric monitoring of resin-bound aldehydes. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4-Dinitrochlorobenzene |
| 2,4-Dinitrophenylhydrazine |
| Acetaldehyde |
| Acetic anhydride |
| Acetone |
| Acetophenone |
| Acetyl nitrate |
| Benzaldehyde |
| This compound |
| Benzoic acid |
| Benzophenone |
| Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone |
| Chlorobenzene |
| Cyclohexanone |
| Cyclopentanone |
| Ethanol (B145695) |
| Ethanal |
| Formaldehyde (B43269) |
| Formic acid |
| Hydrazine |
| Hydrazine hydrate |
| Hydrazine sulfate |
| Methanol (B129727) |
| Phenylhydrazine |
| Propanone |
| Pyridine-2-carbaldehyde |
| Salicylaldehyde |
| Sodium dichromate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-(benzylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H |
InChI Key |
DZPRPFUXOZTWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Benzaldehyde 2,4 Dinitrophenylhydrazone
Classical Condensation Reactions for Benzaldehyde (B42025) 2,4-Dinitrophenylhydrazone Formation
The formation of Benzaldehyde 2,4-dinitrophenylhydrazone occurs when 2,4-dinitrophenylhydrazine (B122626), acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. youtube.com This initial addition step forms a tetrahedral intermediate, which then undergoes dehydration to yield the final hydrazone product. youtube.com The reaction is typically carried out by mixing a solution of the aldehyde with Brady's reagent, which is a solution of 2,4-dinitrophenylhydrazine in a mixture of a solvent like methanol (B129727) or ethanol (B145695) and a strong acid, usually sulfuric acid. chemguide.co.ukallen.ingeeksforgeeks.org
The efficiency and rate of hydrazone formation are highly dependent on the reaction conditions. Key factors for optimization include the choice of solvent, pH, temperature, and reaction time.
Solvent Systems: Ethanol is a commonly used solvent for the preparation of 2,4-dinitrophenylhydrazone derivatives. youtube.com Brady's reagent is typically prepared by dissolving DNPH in a mixture of methanol and concentrated sulfuric acid. The choice of solvent is crucial as it must dissolve the reactants while allowing the hydrazone product to precipitate upon formation, facilitating its isolation.
Reaction pH: The reaction rate is significantly influenced by the acidity of the medium. Hydrazone formation is generally fastest in a mildly acidic solution, typically around pH 4.5. nih.govacs.org This is because the acid catalyzes the dehydration of the tetrahedral intermediate, which is often the rate-determining step. nih.gov However, if the pH is too low, the hydrazine (B178648) nucleophile can be protonated, rendering it unreactive. nih.gov Conversely, at neutral or high pH, the dehydration step is slow. nih.gov
Temperature and Time: The reaction temperature can affect the rate of derivatization. While the formation of the precipitate is often rapid at room temperature, gentle heating can sometimes be employed to ensure the reaction goes to completion. youtube.com Studies on similar derivatizations have shown that a reaction time of 20 minutes or more is sufficient for the reaction to reach equilibrium.
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| pH / Acidity | Optimal around pH 4.5 | Balances the need for acid catalysis of the dehydration step against the deactivation of the hydrazine nucleophile by protonation at very low pH. | nih.govacs.org |
| Solvent | Ethanol, Methanol, Acetonitrile (B52724) | Affects reactant solubility and product precipitation. Ethanol and methanol are common choices, often mixed with an acid catalyst. | allen.inyoutube.com |
| Catalyst | Sulfuric Acid, Hydrochloric Acid, Acetic Acid | Strong acids are traditionally used to catalyze the dehydration step. | allen.inresearchgate.net |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase the reaction rate, but the reaction often proceeds readily at ambient temperatures. | youtube.comresearchgate.net |
| Time | > 20 minutes | Sufficient time is needed for the reaction to reach equilibrium, though precipitation is often rapid. |
While strong mineral acids like sulfuric acid or hydrochloric acid are the classical catalysts, research has explored more nuanced catalytic systems to improve reaction rates and yields, particularly under milder conditions. nih.gov
General Acid Catalysis: The fundamental mechanism involves general acid catalysis, where a proton transfer from an acid to the carbonyl oxygen occurs concurrently with the nucleophilic attack by the hydrazine. nih.gov This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Catalysis: Aniline and its derivatives have been identified as effective nucleophilic catalysts for hydrazone formation. acs.org They operate by first reacting with the aldehyde to form a highly reactive protonated Schiff base (imine) intermediate. This intermediate is then readily attacked by the hydrazine, regenerating the catalyst and forming the hydrazone product. This catalytic pathway can significantly accelerate the reaction compared to the uncatalyzed process, especially at neutral pH. nih.gov
Advanced Organocatalysts: More recent studies have shown that anthranilic acids and 2-aminobenzenephosphonic acids are superior catalysts to aniline for hydrazone formation. nih.govacs.org The ortho-carboxylate or ortho-phosphonate group in these catalysts is thought to facilitate intramolecular proton transfer during the reaction, further enhancing the catalytic efficiency. nih.govacs.org At a neutral pH of 7.4, 5-methoxyanthranilic acid has demonstrated a rate enhancement over six-fold greater than aniline. nih.gov
| Catalyst Type | Example(s) | Mechanism | Key Advantage | Reference |
|---|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄), Acetic Acid (CH₃COOH) | Protonates the carbonyl oxygen, activating the aldehyde. Catalyzes the dehydration step. | Traditional, effective under acidic conditions. | nih.govresearchgate.net |
| Nucleophilic (Aromatic Amine) | Aniline | Forms a reactive protonated imine intermediate. | Accelerates reaction rates significantly, especially at near-neutral pH. | acs.org |
| Advanced Organocatalyst | Anthranilic Acids, 2-Aminobenzenephosphonic Acids | Nucleophilic catalysis with intramolecular proton transfer assistance. | Superior catalytic activity compared to aniline, effective in aqueous solutions at biological pH. | nih.govacs.org |
Synthesis of this compound Analogues and Derivatives
The versatility of the hydrazone formation reaction allows for the synthesis of a wide array of analogues and derivatives by modifying either the aldehyde or the hydrazine component.
By replacing benzaldehyde with various substituted benzaldehydes, a library of corresponding 2,4-dinitrophenylhydrazone derivatives can be created. This strategy is used to explore structure-activity relationships in medicinal chemistry and to synthesize novel compounds. uobaghdad.edu.iqresearchgate.net For example, derivatives have been synthesized starting from p-aminobenzaldehyde, where the amino group was first converted into various amides or sulfonamides before the condensation reaction with 2,4-dinitrophenylhydrazine. uobaghdad.edu.iqresearchgate.net This two-step process yields more complex hydrazone structures.
| Starting Aldehyde | Resulting Functional Group on Benzaldehyde Moiety | Reference |
|---|---|---|
| N-(4-formylphenyl)acetamide | Acetamide | uobaghdad.edu.iqresearchgate.net |
| N-(4-formylphenyl)benzamide | Benzamide (B126) | uobaghdad.edu.iqresearchgate.net |
| N-(4-formylphenyl)benzenesulfonamide | Benzenesulfonamide | uobaghdad.edu.iqresearchgate.net |
| N-(4-formylphenyl)-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonamide (Tosylamide) | uobaghdad.edu.iqresearchgate.net |
Analogues can also be synthesized by altering the structure of the hydrazine reagent itself. The synthetic route to 2,4-dinitrophenylhydrazine, which involves the reaction of 2,4-dinitrochlorobenzene with hydrazine, can be adapted to produce related compounds. orgsyn.org For instance, using 2,6-dinitrochlorobenzene or 2,4,6-trinitrochlorobenzene (picryl chloride) as starting materials allows for the synthesis of 2,6-dinitrophenylhydrazine and 2,4,6-trinitrophenylhydrazine, respectively. orgsyn.org These modified hydrazines can then be reacted with benzaldehyde to form different hydrazone derivatives. Furthermore, other derivatized hydrazines, such as 1-methyl-1-(2,4-dinitrophenyl)hydrazine, have been developed as reagents for specific analytical applications. acs.org
Green Chemistry Principles in this compound Synthesis
While the classical synthesis of this compound often involves strong acids and organic solvents, there is a growing interest in applying green chemistry principles to this reaction. The goal is to reduce the environmental impact by using less hazardous substances, improving atom economy, and minimizing waste.
Key green approaches applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like ethanol or water reduces the environmental footprint of the reaction. youtube.com
Catalytic Reagents: Employing catalysts in small amounts is preferable to using stoichiometric amounts of strong acids. The development of highly efficient organocatalysts that work under mild, neutral pH conditions is a significant step towards a greener process. nih.gov
Aqueous Reaction Media: The use of water-soluble catalysts, such as anthranilic acids, enables the reaction to be performed in aqueous solutions, which is a primary goal of green chemistry. nih.gov
Catalyst-Free Protocols: Research into developing catalyst-free methods for forming C=N bonds represents another avenue for making the synthesis more environmentally friendly by eliminating the need for any acid or catalyst. rsc.org
By focusing on these principles, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainable chemical manufacturing.
Scale-Up Considerations and Industrial Research Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound involves significant challenges, primarily related to the nature of the reaction as a rapid precipitation or reactive crystallization. cambridge.org Unlike homogenous reactions, the formation of a solid product introduces complexities in heat transfer, mass transfer, and product consistency. Industrial methodologies therefore focus on achieving robust control over the precipitation process to ensure batch-to-batch reproducibility and meet stringent quality specifications. cambridge.org
A primary consideration in the scale-up is managing the high supersaturation that occurs upon mixing the reactant streams of benzaldehyde and 2,4-dinitrophenylhydrazine. cambridge.org The rapid kinetics of hydrazone formation mean that micromixing and mesomixing conditions become critical determinants of the final product's physical properties, such as particle size distribution (PSD), crystal morphology, and purity. ucl.ac.uk In large-scale reactors, localized areas of high supersaturation can lead to uncontrolled nucleation, resulting in the formation of fine particles that are difficult to filter and may trap impurities. ucl.ac.uk Consequently, conventional scale-up criteria like maintaining constant power input per unit volume or equal impeller tip speed are often inadequate for predicting the performance of precipitation processes. ucl.ac.uk
Industrial research methodologies for optimizing the production of this compound center on precise control of key process parameters. These include reactant concentration, addition rate, reaction temperature, and agitation speed. The reaction is known to be exothermic, and efficient heat removal is crucial in large vessels to maintain a consistent temperature profile, preventing thermal runaway and ensuring uniform crystal growth. orgsyn.org The choice of solvent is also critical, influencing not only the reaction rate but also the solubility of the product, which in turn affects the yield and particle characteristics.
To address these challenges, modern industrial research employs advanced process modeling and analytical tools. A hybrid approach combining Computational Fluid Dynamics (CFD) with population balance modeling (PBM) can be used to simulate the conditions inside a large-scale reactor. ucl.ac.uk This allows for the optimization of reactor geometry, feed locations, and mixing parameters to achieve a desired particle size distribution without extensive and costly pilot-plant experimentation. ucl.ac.uk Furthermore, Process Analytical Technology (PAT) is increasingly implemented for real-time monitoring and control of the crystallization process. In-situ probes can track particle size, concentration, and other attributes, enabling automated adjustments to maintain the process within the desired operating parameters.
The table below outlines key parameters and their strategic considerations when scaling the synthesis from a laboratory setting to an industrial plant.
Table 1: Key Parameter Considerations for Scale-Up of this compound Synthesis
| Parameter | Laboratory Scale (Exemplary) | Industrial Scale Consideration | Rationale for Change |
|---|---|---|---|
| Batch Size | 10 - 100 g | > 100 kg | Increased market demand and economy of scale. |
| Reactor Type | Round-bottom flask | Baffled, jacketed glass-lined or stainless steel reactor | To ensure proper mixing, temperature control, and material compatibility. |
| Agitation | Magnetic stirrer | Top-mounted mechanical agitator (e.g., pitched-blade turbine) | To provide sufficient energy for homogenization in a larger volume and control particle suspension. |
| Reactant Addition | Manual, rapid addition | Controlled addition via dosing pumps at specific subsurface locations | To manage exothermicity and control local supersaturation, influencing nucleation and crystal growth. ucl.ac.uk |
| Temperature Control | Oil bath / Ice bath | Jacket with heat transfer fluid (e.g., steam, chilled brine) | To manage the significant heat of reaction in a large volume and maintain precise temperature profiles. orgsyn.org |
| Solvent Volume | High dilution | Optimized for yield, purity, and process economics (reduced solvent waste) | To balance solubility for high yield while minimizing costs associated with solvent purchase and disposal. |
| Product Isolation | Buchner funnel filtration | Centrifuge or filter press | To handle large volumes of slurry efficiently and achieve effective solid-liquid separation and washing. |
Industrial research and development efforts culminate in a well-defined manufacturing process with strict quality control protocols. The final product must adhere to predefined specifications for purity, appearance, and physical properties.
Table 2: Industrial Research and Quality Control Specifications
| Parameter | Method | Typical Specification | Purpose |
|---|---|---|---|
| Appearance | Visual Inspection | Light yellow to brown crystalline powder | Confirms product identity and absence of gross contamination. tcichemicals.com |
| Identity | FTIR Spectroscopy | Spectrum conforms to reference standard | Confirms the chemical structure and functional groups of the molecule. |
| Purity Assay | High-Performance Liquid Chromatography (HPLC) | > 98.0% | Quantifies the amount of the active substance and detects impurities. tcichemicals.com |
| Melting Point | Capillary Method | 239 - 241 °C | Serves as an indicator of purity; a broad range suggests the presence of impurities. chemicalbook.com |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH limits | Ensures that solvent levels are below safety and quality thresholds. |
| Particle Size Distribution | Laser Diffraction | Defined range (e.g., D90 < 100 µm) | Important for handling, flowability, and downstream processing applications. |
Ultimately, the successful industrial-scale production of this compound relies on a multidisciplinary approach that combines chemical engineering principles, process modeling, and robust analytical chemistry to ensure a safe, efficient, and reproducible manufacturing process.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Benzaldehyde 2,4 Dinitrophenylhydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Benzaldehyde (B42025) 2,4-dinitrophenylhydrazone, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of Benzaldehyde 2,4-dinitrophenylhydrazone provides characteristic signals corresponding to the protons in its distinct chemical environments: the benzaldehyde ring, the dinitrophenyl ring, the imine group (C=N-H), and the amine group (N-H). The aromatic protons typically resonate in the downfield region between 7.0 and 9.0 ppm. The N-H proton is often observed as a sharp singlet at a very downfield chemical shift, sometimes above 10 ppm, due to hydrogen bonding and the electron-withdrawing nature of the adjacent dinitrophenyl group. For comparison, in the parent 2,4-dinitrophenylhydrazine (B122626) (DNPH), aromatic protons appear as doublets at 7.90 ppm and 8.35 ppm, and a singlet at 8.90 ppm, with the NH group proton resonating at 10.80 ppm. scirp.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum displays distinct signals for the carbons of the two aromatic rings and the imine carbon. The imine carbon (C=N) is particularly characteristic and typically appears in the range of 140-150 ppm. For similar dinitrophenylhydrazone derivatives, carbonyl (C=O) and azomethine (C=N) carbons have been observed resonating around 147 ppm and 144 ppm, respectively. mdpi.com The carbons of the dinitrophenyl ring are significantly affected by the strong electron-withdrawing nitro groups, leading to characteristic downfield shifts.
The C=N double bond in this compound gives rise to geometric isomerism, resulting in E and Z (or syn and anti) isomers. These isomers can be identified and distinguished using NMR spectroscopy, as the spatial arrangement of the substituents affects the chemical shifts of nearby protons. The purified derivative typically exists as the more stable E-isomer. mdpi.comresearchgate.net However, the presence of acid or exposure to UV irradiation can induce isomerization, leading to a mixture of both E and Z forms. mdpi.comresearchgate.net The interconversion of these isomers can be monitored by observing changes in the ¹H NMR spectrum, particularly the signals for the imine proton and the ortho-protons of the benzaldehyde ring, which experience different shielding effects in each isomeric form.
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is characterized by several strong absorption bands that confirm the structure of the hydrazone. The presence of a sharp peak around 3287 cm⁻¹ is indicative of the N-H stretching vibration. researchgate.net Aromatic C-H stretching is observed near 3090 cm⁻¹. researchgate.net The C=N stretching of the hydrazone linkage gives a characteristic peak around 1744 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations appear at approximately 1620 cm⁻¹. researchgate.net The presence of the nitro groups is confirmed by strong asymmetric and symmetric stretching bands around 1516 cm⁻¹ and 1329 cm⁻¹, respectively. researchgate.net
Table 1: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3287 | N–H stretching | researchgate.net |
| 3090 | Aromatic C–H stretching | researchgate.net |
| 1744 | C=N stretching | researchgate.net |
| 1620 | Aromatic C=C stretching | researchgate.net |
| 1516 | Asymmetric Ar–NO₂ stretching | researchgate.net |
| 1329 | Symmetric Ar–NO₂ stretching | researchgate.net |
| 1136 | C–NH stretching | researchgate.net |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is dominated by features related to the dinitrophenylhydrazone adduct. ualberta.ca The technique is highly sensitive to the delocalized π-electron system in the molecule. Resonance Raman spectroscopy, in particular, can be used to selectively enhance the vibrational modes associated with the chromophoric part of the molecule, revealing extensive delocalization of electrons in the hydrazone linkage. ualberta.ca Spectral data for this compound is available in spectral databases. nih.gov
Correlation of Vibrational Modes with Electronic and Steric Effects
The vibrational spectrum of this compound is a complex fingerprint that reveals significant information about its molecular structure, influenced by both electronic and steric factors. The molecule's key functional groups—the nitro groups (NO₂), the imine (C=N), the N-H group, and the two aromatic rings—give rise to characteristic vibrational modes. The positions of these vibrational bands are sensitive to the electronic environment and spatial arrangement of the atoms.
Electronic Effects: The two nitro groups on the dinitrophenyl ring are powerful electron-withdrawing groups. This electronic pull significantly influences the vibrational frequencies of adjacent bonds.
N-N and C=N Stretching: The electron-withdrawing nature of the dinitrophenyl moiety affects the electron density of the hydrazine (B178648) bridge. This results in a delocalization of electrons across the N-N-C backbone, which can alter the force constants of the N-N and C=N bonds.
N-H Vibrations: The N-H stretching and bending vibrations are also subject to electronic effects. Intramolecular hydrogen bonding between the N-H proton and an ortho-nitro group's oxygen atom can cause a red shift (lowering of frequency) in the N-H stretching band and a blue shift (increase in frequency) in the bending mode.
Steric Effects: The molecule typically adopts a planar E configuration to minimize steric hindrance between the phenyl ring and the dinitrophenyl moiety. researchgate.net This planarity is crucial for maximizing π-conjugation. Any deviation from this planarity, potentially caused by bulky substituents or crystal packing forces, would disrupt conjugation and lead to shifts in vibrational frequencies. The torsional modes involving the phenyl and dinitrophenyl rings relative to the central hydrazone linkage are found at low frequencies and are sensitive to the steric environment. nih.gov
A summary of key vibrational modes and their influencing factors is presented below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Influencing Factors |
| N-H Stretch | 3100 - 3300 | Intramolecular hydrogen bonding with the ortho-nitro group. |
| C-H Aromatic Stretch | 3000 - 3100 | Substitution on the aromatic rings. |
| C=N Stretch (Imine) | 1600 - 1650 | Conjugation with aromatic rings and electronic effects from nitro groups. |
| C=C Aromatic Stretch | 1450 - 1600 | Electron density within the rings, influenced by nitro group substitution. |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong electron-withdrawing effect, conjugation. |
| NO₂ Symmetric Stretch | 1335 - 1385 | Strong electron-withdrawing effect, conjugation. |
| N-N Stretch | 900 - 1200 | Electron delocalization along the hydrazone bridge. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of absorption corresponding to the energy gap between these orbitals.
The chromophore in this compound is the entire conjugated system, extending from the benzaldehyde phenyl ring, across the imine linkage (-CH=N-NH-), and into the 2,4-dinitrophenyl ring. This extensive delocalized π-electron system is responsible for the molecule's characteristic color and its UV-Vis absorption profile. youtube.com
The spectrum of this compound in ethanol (B145695) typically displays two major absorption bands. nih.govresearchgate.net
An intense peak around 235 nm is assigned to a π → π transition. This high-energy transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital within the extensive aromatic and imine system. nih.govresearchgate.net
A second, broader, and less intense peak at a longer wavelength, around 353 nm, is attributed to an n → π transition. nih.govresearchgate.net This lower-energy transition involves the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) into a π antibonding orbital. wikipedia.org
The position of the π → π* band at a relatively long wavelength is a direct consequence of the extended conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Transition Type | Typical λₘₐₓ (in Ethanol) | Associated Orbitals |
| π → π | ~235 nm | π (bonding) → π (antibonding) |
| n → π | ~353 nm | n (non-bonding) → π (antibonding) |
Solvatochromism describes the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. acs.org This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule.
For this compound, the two primary electronic transitions are expected to exhibit different solvatochromic behaviors:
n → π Transition (Hypsochromic Shift):* The ground state of the molecule has non-bonding electrons localized on nitrogen and oxygen atoms. In polar, protic solvents (like ethanol or water), these lone pairs can form hydrogen bonds with solvent molecules. This hydrogen bonding stabilizes the ground state more than the excited state, thereby increasing the energy gap for the n → π* transition. nih.gov This results in a hypsochromic or blue shift (a shift to a shorter wavelength) as solvent polarity and hydrogen-bonding ability increase. acs.org
π → π Transition (Bathochromic Shift):* The π* excited state is generally more polar than the π ground state due to charge separation upon excitation. Polar solvents will therefore stabilize the more polar excited state to a greater extent than the ground state. This stabilization decreases the energy gap for the π → π* transition, leading to a bathochromic or red shift (a shift to a longer wavelength) with increasing solvent polarity. acs.org
Therefore, when transitioning from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol), one would anticipate a blue shift for the ~353 nm band and a red shift for the ~235 nm band in the spectrum of this compound.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering direct insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Crystallographic studies of this compound reveal that the molecule adopts an almost planar E configuration. researchgate.net This planarity facilitates an efficient packing arrangement in the crystal lattice. A key feature of the solid-state structure is the presence of intermolecular interactions, particularly π-π stacking. researchgate.net
In the crystal structure, adjacent molecules are arranged in a way that allows for the overlap of the π-systems of their aromatic rings. These π-π stacking interactions, where the electron-rich benzaldehyde ring of one molecule can interact with the electron-deficient dinitrophenyl ring of a neighboring molecule, are a significant cohesive force contributing to the stability of the crystal lattice. researchgate.net The distances between the parallel rings in related hydrazone structures are often found to be in the range of 3.3 to 3.4 Å, which is characteristic of such interactions.
Precise bond length measurements from X-ray diffraction data provide quantitative evidence for the electronic delocalization hypothesized from spectroscopic data. In a non-conjugated system, bond lengths would conform to standard single and double bond values. However, in this compound, significant deviations are observed.
Analysis of the crystal structure shows that within the dinitrophenyl moiety, the C-C bonds adjacent to the imino-hydrazine group are measurably longer than the other C-C bonds in the same ring. researchgate.net For instance, the average C-C bond length near the imino group is approximately 1.417 Å, whereas the other aromatic C-C bonds average around 1.373 Å. researchgate.net This lengthening suggests a decrease in double bond character, consistent with the delocalization of π-electrons from the ring towards the electron-withdrawing nitro groups and the hydrazine bridge.
Furthermore, the N-C bond between the imine and the dinitrophenyl ring is often observed to be shorter than a typical N-C single bond, indicating partial double bond character. This shortening is a direct result of the delocalization of the imino nitrogen's lone pair electrons into the aromatic π-system. researchgate.net These structural features confirm the existence of an extended, delocalized electronic system across the entire molecule.
| Bond Description | Observed Average Length (Å) | Interpretation |
| Aromatic C-C (near imino group) | 1.417 | Elongated; reduced double bond character due to electron delocalization. researchgate.net |
| Aromatic C-C (other positions in dinitro ring) | 1.373 | Closer to typical aromatic C-C length, but still reflects delocalization. researchgate.net |
| N-C (Imine to dinitrophenyl ring) | ~1.338 | Shortened; indicates partial double bond character and electron delocalization from the imine to the ring. |
Polymorphism and Crystal Structure Variations of this compound
The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is a significant area of study in materials science and pharmaceuticals due to its influence on a substance's physical properties. While the broader class of 2,4-dinitrophenylhydrazones is known to exhibit polymorphism, with different derivatives showing variations in melting points and crystal structures, specific research into multiple polymorphic forms of this compound is not extensively documented in the current literature. ijsrst.comtdl.org However, a detailed crystal structure for one form has been elucidated through X-ray crystallography.
Crystals of this compound, with the chemical formula C₁₃H₁₀N₄O₄, have been isolated and their structure determined. iucr.orgnih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The molecule adopts an approximately planar E configuration around the C=N double bond. iucr.orgnih.gov This planarity is a key feature of its structure.
Within the dinitrophenyl segment of the molecule, there is a notable variation in the carbon-carbon bond lengths in the aromatic ring. The C-C bonds adjacent to the imino group have an average length of 1.417 Å, which is significantly longer than the average of 1.373 Å for the other C-C bonds in the same ring. iucr.orgnih.gov This elongation is attributed to the overlap of the non-bonding orbital of the imino nitrogen atom with the π orbitals of the benzene (B151609) ring. iucr.orgnih.gov
The crystal packing is characterized by the presence of π-π stacking interactions between the planar molecules. iucr.orgnih.gov This arrangement contributes to the stability of the crystal lattice. The table below summarizes the crystallographic data for the known form of this compound. iucr.org
| Crystal Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 13.290 (3) |
| b (Å) | 6.825 (3) |
| c (Å) | 14.3316 (18) |
| β (°) | 92.596 (15) |
| V (ų) | 1298.6 (7) |
| Z | 4 |
This table presents the crystallographic data for the known crystal structure of this compound.
Given the tendency for polymorphism in related hydrazone compounds, it is plausible that other crystalline forms of this compound could be isolated under different crystallization conditions. tdl.org However, based on available scientific literature, only the monoclinic form has been fully characterized.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound, mass spectrometry provides crucial information for its identification and characterization. The fragmentation pattern observed in the mass spectrum is highly dependent on the ionization technique employed.
The nominal molecular weight of this compound is 286.24 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M⁺) or a pseudo-molecular ion peak (such as [M+H]⁺ or [M-H]⁻) is typically observed, confirming the molecular weight of the compound. The fragmentation of this ion then provides structural insights.
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
Electrospray Ionization (ESI) and Electron Impact (EI) are two common ionization methods that yield different types of mass spectra for this compound.
Electron Impact (EI) Ionization: EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive fragmentation. emory.edu For DNPH derivatives, EI positive spectra often show the molecular ion as a prominent, if not the base, peak. longdom.org The fragmentation pattern in EI-MS provides a detailed fingerprint of the molecule. The NIST WebBook confirms the availability of an EI mass spectrum for this compound. nist.gov
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, which typically results in less fragmentation compared to EI. emory.edu It is particularly useful for analyzing thermally labile or high molecular weight compounds and is readily coupled with liquid chromatography (LC). researchgate.net For DNPH derivatives, ESI is often performed in the negative ion mode, where a pseudo-molecular ion [M-H]⁻ is formed by the loss of a proton. longdom.orgresearchgate.net In a study of 37 different carbonyl-DNPH derivatives, it was found that ESI negative spectra generally produced fewer ions than EI positive spectra. longdom.org However, the ions observed in ESI are often significant for the identification of the specific carbonyl compound. longdom.orgresearchgate.net The formation of the [M-H]⁻ ion is a major feature in the ESI negative spectra of all DNPH derivatives. longdom.org
The following table compares the general characteristics of EI and ESI mass spectrometry for DNPH derivatives:
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Typical Ion Formed | Molecular Ion (M⁺) | Pseudo-molecular Ion ([M-H]⁻ or [M+H]⁺) |
| Degree of Fragmentation | Extensive | Minimal |
| Primary Information | Structural Fingerprint | Molecular Weight Confirmation |
| Common Ionization Mode | Positive | Negative (for DNPH derivatives) |
This table provides a comparative overview of Electron Impact and Electrospray Ionization techniques as applied to dinitrophenylhydrazone derivatives.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum. This method is invaluable for detailed structural elucidation and for identifying specific compounds in complex mixtures. For this compound and other DNPH derivatives, MS/MS is used to identify characteristic fragment ions. nih.gov
In the analysis of DNPH derivatives, MS/MS experiments are often conducted in negative ion mode via ESI. nih.gov The [M-H]⁻ ion is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pathways can help to distinguish between different classes of carbonyl compounds. For instance, a classification scheme has been developed based on MS² and MS³ fragmentation data to differentiate between saturated aldehydes, unsaturated aldehydes, aromatic aldehydes, and ketones. nih.gov
In some studies, positive ion mode nano-ESI has also been explored for DNPH derivatives. nih.gov This approach can yield higher abundances of the protonated precursor ion [M+H]⁺ compared to the deprotonated ion in negative mode. nih.gov The subsequent fragmentation of the [M+H]⁺ ion can also provide structurally significant information.
A common fragmentation pathway in the MS/MS of DNPH derivatives involves the loss of neutral molecules such as NO, NO₂, and H₂O from the precursor ion. The study of these fragmentation patterns allows for the confident identification of the original carbonyl compound. The table below lists some common neutral losses and fragment ions observed in the MS/MS of dinitrophenylhydrazone derivatives.
| Precursor Ion | Common Neutral Losses | Resulting Fragment Ions |
| [M-H]⁻ | NO, NO₂ | Structurally specific ions |
| [M+H]⁺ | H₂O, NO | Ions related to the DNPH moiety |
This table summarizes common fragmentation patterns observed in the tandem mass spectrometry of dinitrophenylhydrazone derivatives.
Computational Chemistry and Theoretical Investigations of Benzaldehyde 2,4 Dinitrophenylhydrazone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometric parameters of molecules. It has been widely applied to study hydrazone derivatives, providing valuable data that complements experimental findings.
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For Benzaldehyde (B42025) 2,4-dinitrophenylhydrazone, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of its most stable conformer.
Experimental studies based on X-ray crystallography have shown that the molecule predominantly exists in an approximately planar E configuration. acs.orgnih.govnih.gov Computational optimizations using DFT methods corroborate this experimental finding, identifying the E-isomer as the global minimum on the potential energy surface. The planarity of the molecule is a result of the extensive π-conjugation across the dinitrophenyl ring, the hydrazone bridge, and the benzaldehyde phenyl ring.
Studies on similar 2,4-dinitrophenylhydrazone derivatives have shown that the presence of different substituents can influence the planarity and lead to the existence of other stable isomers (e.g., Z-isomers), although they are generally higher in energy. youtube.com The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, which is confirmed by calculating vibrational frequencies to ensure there are no imaginary frequencies.
Table 1: Selected Optimized Geometrical Parameters for Benzaldehyde 2,4-Dinitrophenylhydrazone (Illustrative Data)
| Parameter | Calculated Value (DFT/B3LYP/6-31G*) | Experimental Value (X-ray) |
|---|---|---|
| C=N Bond Length (Å) | 1.29 | 1.28 |
| N-N Bond Length (Å) | 1.37 | 1.38 |
| C-N (Imino) Bond Length (Å) | 1.40 | 1.42 |
| Dihedral Angle (C-N-N-C) (°) | ~180 | ~178 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.
For this compound, DFT calculations show that the HOMO is primarily localized on the benzaldehyde phenyl ring and the hydrazone linkage, which are the electron-rich parts of the molecule. Conversely, the LUMO is predominantly distributed over the electron-deficient 2,4-dinitrophenyl moiety due to the strong electron-withdrawing nature of the two nitro groups. bohrium.com
This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. bohrium.com The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.85 |
| Energy Gap (ΔE) | 3.65 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 2.85 |
| Electronegativity (χ) | 4.68 |
| Chemical Hardness (η) | 1.83 |
DFT calculations are also a reliable tool for predicting various spectroscopic properties. The vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements can be correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies for C=N, N-H, and N-O (from the nitro groups) can be accurately predicted, although they are often scaled by an empirical factor to better match experimental data. tdl.orgchemguide.co.uk
Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). nih.gov The calculations provide the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. For this compound, TD-DFT calculations can predict the main absorption bands, which typically correspond to π-π* and n-π* transitions. scilit.com The major visible absorption band is attributed to the HOMO-LUMO transition, which has a strong intramolecular charge transfer character, explaining the compound's intense color. bohrium.comresearchgate.net
Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative Data)
| Property | Calculated (TD-DFT) | Experimental |
|---|---|---|
| UV-Vis λmax (nm) | 360 | 353-363 |
| Vibrational Frequency C=N (cm-1) | 1635 | ~1620 |
| Vibrational Frequency N-H (cm-1) | 3310 | ~3300 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent.
For this compound, specific MD simulation studies are not widely reported in the literature. However, this technique holds significant potential for investigating its conformational flexibility, particularly the rotation around single bonds (e.g., C-N and N-N bonds), which could lead to different transient conformations in solution. Furthermore, MD simulations can be used to study the solvation of the molecule, revealing how solvent molecules arrange around the solute and influence its properties and behavior. Such studies could provide insights into solvent effects on its UV-Vis spectrum (solvatochromism) and its stability in different media.
Quantum Chemical Studies of Reaction Pathways and Transition States for this compound Formation
The formation of this compound from benzaldehyde and 2,4-dinitrophenylhydrazine (B122626) is a classic condensation reaction. scispace.com It proceeds via a two-step mechanism: a nucleophilic addition followed by a dehydration (elimination) step. Quantum chemical methods, particularly DFT, are invaluable for mapping the potential energy surface of this reaction, identifying the key intermediates and transition states.
The reaction begins with the nucleophilic attack of the terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine. DFT calculations can model the geometry and energy of the transition state (TS1) for this addition step. Subsequent proton transfer steps, which can be acid-catalyzed, lead to a more stable intermediate. The final step is the elimination of a water molecule to form the stable C=N double bond of the hydrazone. This dehydration step also proceeds through a transition state (TS2).
Studies on similar reactions have used DFT to calculate the activation energies for each step, providing a quantitative understanding of the reaction kinetics. These calculations can also elucidate the role of catalysts, such as the acid typically used in this reaction, which protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, and topological parameters) to an experimentally measured property.
While specific QSPR models for this compound are not extensively documented, studies on other series of hydrazone derivatives have demonstrated the utility of this approach. For example, QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) models have been developed to predict the biological activities of hydrazones, such as their antioxidant or enzyme inhibitory potential.
A QSPR model for a series of substituted benzaldehyde 2,4-dinitrophenylhydrazones could be developed to predict properties such as:
Melting point: Correlating structural descriptors with the melting points of different derivatives.
Chromatographic retention time: Predicting how structural modifications would affect their behavior in techniques like HPLC. nih.gov
Absorption maxima (λmax): Relating electronic descriptors to the color and UV-Vis absorption properties of the compounds.
The development of such models would be highly valuable for designing new hydrazone derivatives with tailored properties for specific applications, such as in analytical chemistry or materials science.
Analytical Chemistry Applications and Methodological Development Utilizing Benzaldehyde 2,4 Dinitrophenylhydrazone
Derivatization in Chromatography for Carbonyl Compound Analysis
The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) is a widely adopted method in analytical chemistry to facilitate their separation and quantification. nih.govhitachi-hightech.com This pre-column derivatization step converts aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives exhibit several advantageous properties for chromatographic analysis, including increased molecular weight, reduced volatility, and strong ultraviolet (UV) absorbance, which significantly enhances detection sensitivity. hitachi-hightech.comfishersci.com The resulting hydrazones are stable, allowing for reliable and reproducible analysis. d-nb.info This technique is broadly applicable across various chromatographic platforms, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), making it a versatile tool for the analysis of carbonyl compounds in diverse matrices such as air, water, and industrial emissions. hitachi-hightech.comthermofisher.comacs.org
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of carbonyl compounds as their 2,4-dinitrophenylhydrazone derivatives. fishersci.comchromatographyonline.com The stability and strong UV absorbance of these derivatives make them ideal for reversed-phase HPLC separation with UV detection. chromatographyonline.comresearchgate.net This methodology is recognized by regulatory agencies like the U.S. Environmental Protection Agency (EPA) in methods for determining carbonyl compounds in various environmental samples. thermofisher.comepa.gov The use of HPLC allows for the simultaneous analysis of a wide range of aldehydes and ketones in complex mixtures with high sensitivity and reproducibility. chromatographyonline.comscioninstruments.com
The successful separation of Benzaldehyde (B42025) 2,4-dinitrophenylhydrazone and other carbonyl-DNPH derivatives by HPLC heavily relies on the careful selection and optimization of the stationary and mobile phases.
Stationary Phase: The most commonly employed stationary phases are reversed-phase columns, particularly those with C18 (octadecylsilane) bonded to a silica (B1680970) support. hitachi-hightech.comresearchgate.netscioninstruments.com The hydrophobic nature of the C18 ligand provides effective retention for the relatively nonpolar dinitrophenylhydrazone derivatives. researchgate.net The use of columns with smaller particle sizes (e.g., sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly improve resolution, speed, and sensitivity of the analysis. fishersci.comchromatographyonline.com Other stationary phase chemistries, such as those with alkyl amide groups, can offer different selectivity compared to the standard C18 phases, which can be advantageous for separating isomeric compounds. chromatographyonline.com
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724). hitachi-hightech.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate a wide range of carbonyl-DNPH derivatives with varying polarities in a reasonable timeframe. thermofisher.comyoungin.com The composition of the mobile phase is a critical parameter to optimize. For instance, a higher aqueous content can lead to a loss of resolution for some less polar derivatives, while a higher organic content might compromise the separation of more polar ones. youngin.com To improve peak shape and separation efficiency, additives are often incorporated into the mobile phase. The addition of acids, such as formic acid or phosphoric acid, can help to suppress secondary interactions with the stationary phase and improve ionization for mass spectrometry detection. youngin.comnih.gov In some cases, the inclusion of another organic solvent like tetrahydrofuran (B95107) (THF) in the mobile phase is necessary to achieve baseline resolution of all target compounds. hplc.eu
Interactive Data Table: HPLC Conditions for Carbonyl-DNPH Derivative Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (5 µm, 4.6 mm I.D. x 150 mm) | C18 (1.9 µm, 2.1 x 100 mm) | RP-Amide C16 |
| Mobile Phase | Acetonitrile/Water (60/40, v/v) | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min | 800 µL/min | Not Specified |
| Detection | UV at 360 nm | UV at 360 nm | UV at 331-334 nm |
| Reference | hitachi-hightech.com | chromatographyonline.com | acs.org |
The detection of Benzaldehyde 2,4-dinitrophenylhydrazone and its analogs following HPLC separation is most commonly achieved using ultraviolet/visible (UV/Vis) spectroscopy. fishersci.comepa.gov The dinitrophenyl group imparts a strong chromophore to the derivative molecule, resulting in a significant absorbance maximum typically around 360 nm. thermofisher.comchromatographyonline.comyoungin.com This wavelength is often used for detection as it provides good sensitivity and selectivity, minimizing interference from other compounds that may absorb at lower UV wavelengths. youngin.com The UV-Visible spectrum of the 2,4-dinitrophenylhydrazone of pure benzaldehyde shows intense peaks at 235 nm and 353 nm, which are assigned to π - π* and n - π* transitions of the aromatic compound, respectively. researchgate.net
While UV/Vis detection is robust and widely used, Mass Spectrometry (MS) offers a higher degree of selectivity and can provide structural information for unambiguous identification. acs.orgnih.gov Various atmospheric pressure ionization techniques have been successfully coupled with HPLC for the analysis of DNPH derivatives, including atmospheric pressure chemical ionization (APCI), atmospheric pressure photoionization (APPI), and electrospray ionization (ESI). nih.govresearchgate.net In negative ion mode APCI-MS, the base peak in the mass spectrum for most carbonyl 2,4-dinitrophenylhydrazones is the [M-1]⁻ ion. acs.org Nano-electrospray ionization in positive mode has also been shown to yield high ion abundances of the protonated precursor ions [M+H]⁺, often with greater sensitivity than in negative mode. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to confirm the identity of the carbonyl compound. nih.gov
Interactive Data Table: Detection Parameters for this compound
| Detection Method | Wavelength/Ionization Mode | Observed Ions/Signals | Reference |
| UV/Vis Spectroscopy | ~353-360 nm | Strong absorbance peak | chromatographyonline.comresearchgate.net |
| Mass Spectrometry (APCI) | Negative Ion Mode | [M-H]⁻ as the base peak | researchgate.netlcms.cz |
| Mass Spectrometry (nano-ESI) | Positive Ion Mode | [M+H]⁺, higher abundance than negative mode | nih.gov |
A significant challenge in the HPLC analysis of aldehyde-2,4-dinitrophenylhydrazones is the formation of E and Z stereoisomers due to restricted rotation around the C=N double bond. nih.govresearchgate.net Purified aldehyde-2,4-dinitrophenylhydrazone typically exists as the E-isomer; however, under acidic conditions or upon exposure to UV light, isomerization can occur, leading to the presence of both E and Z isomers. nih.govnih.gov These isomers can have different spectral properties and may be separated by HPLC, resulting in two chromatographic peaks for a single aldehyde, which can complicate quantification and lead to analytical errors. chromatographyonline.comnih.gov The Z-isomers generally have absorption maxima shifted to shorter wavelengths by 5-8 nm compared to the E-isomers. nih.gov
Several strategies have been developed to address the issue of E/Z isomerism. One approach is to optimize the chromatographic conditions to achieve baseline separation of the two isomers. chromatographyonline.com This can involve using specialized columns, such as those with an alkyl amide stationary phase, which can provide the necessary selectivity to resolve the E and Z forms. chromatographyonline.com
Another strategy is to control the isomerization process to ensure a consistent and reproducible ratio of the two isomers in both samples and standards. This can be achieved by adding a controlled amount of acid, such as phosphoric acid, to both the sample and standard solutions. nih.gov This forces the isomers to reach a stable equilibrium, allowing for the summation of the peak areas of both isomers for accurate quantification. chromatographyonline.comnih.gov For example, in the presence of 0.02-0.2% (v/v) phosphoric acid, acetaldehyde- and propanal-2,4-dinitrophenylhydrazones reach equilibrium Z/E isomer ratios of approximately 0.32 and 0.14, respectively. nih.gov
A third approach involves a chemical transformation to eliminate the C=N double bond and thus the possibility of stereoisomerism. Reductive amination of the carbonyl-2,4-dinitrophenylhydrazone using a reagent like 2-picoline borane (B79455) converts the C=N double bond to a C-N single bond, resulting in a single, stable derivative for each carbonyl compound. nih.gov
Interactive Data Table: Equilibrium Z/E Isomer Ratios of Selected Aldehyde-2,4-Dinitrophenylhydrazones in Acidic Solution
| Compound | Equilibrium Z/E Ratio | Reference |
| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.309 - 0.32 | chromatographyonline.comnih.gov |
| Propionaldehyde-2,4-dinitrophenylhydrazone | 0.14 - 0.143 | chromatographyonline.comnih.gov |
| Acrolein-2,4-dinitrophenylhydrazone | 0.028 | chromatographyonline.com |
| Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093 | chromatographyonline.com |
Gas Chromatography (GC) Approaches for Volatile Carbonyls
While HPLC is the predominant method for analyzing DNPH derivatives, Gas Chromatography (GC) can also be employed, particularly for more volatile carbonyl compounds. d-nb.infonih.gov However, the direct GC analysis of 2,4-dinitrophenylhydrazones can be challenging due to their low volatility and potential for thermal decomposition in the hot GC injector and column. nih.govresearchgate.net Optimization of GC conditions, such as minimizing the injector temperature, is crucial to prevent the degradation of the derivatives. nih.gov
Despite these challenges, GC-based methods offer the advantage of high-resolution separation and the powerful detection capabilities of mass spectrometry (GC-MS). nih.gov An improved GC-MS method has been developed for the analysis of carbonyl compounds in complex matrices like cigarette smoke after DNPH derivatization. nih.gov This method allows for the separation and analysis of isomeric carbonyl compounds, such as differentiating between linear and branched-chain isomers. nih.gov To overcome the limitations of analyzing DNPH derivatives directly by GC, alternative derivatizing agents that produce more volatile and thermally stable derivatives are sometimes used.
Thin-Layer Chromatography (TLC) as a Separation and Identification Tool
Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the separation and qualitative identification of carbonyl compounds as their 2,4-dinitrophenylhydrazone derivatives. rit.edurit.edu The intense color of the DNPH derivatives allows for easy visualization on the TLC plate. rit.edu This technique is particularly useful for screening purposes and for preliminary identification before more quantitative methods like HPLC are employed.
The separation on a TLC plate is governed by the choice of the adsorbent (stationary phase) and the developing solvent (mobile phase). Various adsorbents have been studied, including silica gel, alumina, and zinc carbonate. rit.edurit.edu The composition of the solvent system is critical for achieving good separation of different this compound derivatives. For instance, mixtures of carbon disulfide and chloroform (B151607) have been used as eluents with a zinc carbonate adsorbent. rit.edurit.edu Reversed-phase TLC plates, such as those with a C18 coating, can also be used with mobile phases like acetonitrile and water mixtures, mirroring the conditions often used in HPLC. google.com TLC can be used to separate substituted benzaldehyde 2,4-dinitrophenylhydrazones from the parent benzaldehyde derivative. capes.gov.br
Method Validation: Linearity, Reproducibility, Detection, and Quantification Limits
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical procedure for its intended purpose. jddtonline.info For methods involving the determination of benzaldehyde via derivatization to this compound, validation encompasses several key performance parameters to ensure the quality, reliability, and consistency of the analytical data. jddtonline.info
Linearity: The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu For the analysis of this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., absorbance in spectrophotometry or peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship. For assays, the typical range for establishing linearity is 80% to 120% of the expected test concentration. europa.eu
Reproducibility: Reproducibility assesses the precision of a method under varied conditions, such as different laboratories, analysts, or equipment. europa.eu It demonstrates the robustness and transferability of the analytical procedure. In the context of this compound analysis, reproducibility would be determined by having different laboratories analyze identical samples and comparing the results. The agreement between the results is typically expressed as the standard deviation or relative standard deviation (RSD).
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. jddtonline.info The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. jddtonline.infoeuropa.eu These limits are crucial for analyzing trace amounts of benzaldehyde, for instance, in environmental samples. For HPLC methods, the LOD for various aldehyde-dinitrophenylhydrazones can range from approximately 2.4 to 16.1 µg/L. d-nb.info Electrochemical methods have reported detection limits for aldehyde-2,4-DNPH derivatives ranging from 15.82 to 78.39 µmol L⁻¹. researchgate.net
Below is a table summarizing typical validation parameters for an HPLC-UV method for the determination of this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Range) | 0.1 - 10 µg/mL | Established over the specified range. |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Reproducibility (Inter-day Precision, %RSD) | < 5% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10:1 | 0.1 µg/mL |
Spectrophotometric Determination Methods Based on this compound
Spectrophotometric methods are widely employed for the quantitative analysis of various compounds, and 2,4-dinitrophenylhydrazine (DNPH) serves as a key derivatizing agent for aldehydes and ketones. sjpas.comresearchgate.net The reaction of DNPH with benzaldehyde results in the formation of this compound, a stable and colored derivative that can be readily quantified using UV-Visible spectrophotometry. sjpas.comsjpas.com
The foundation of colorimetric assays using DNPH is the nucleophilic addition-elimination reaction between the hydrazine (B178648) group of DNPH and the carbonyl group of benzaldehyde. sjpas.com This reaction, typically carried out under acidic conditions, produces the corresponding hydrazone, which is a vividly colored compound. nih.gov Aromatic hydrazones, such as the one derived from benzaldehyde, tend to be red, while aliphatic derivatives are often yellow to orange. sjpas.comresearchgate.net
The development of these assays involves optimizing several parameters to ensure maximum color development and stability. This includes adjusting the concentration of the DNPH reagent, the type and concentration of the acid catalyst (e.g., phosphoric acid, sulfuric acid), reaction time, and temperature. nih.govresearchgate.net The resulting this compound solution is then analyzed with a spectrophotometer, and the absorbance is measured at the wavelength of maximum absorption (λmax), which for many DNPH derivatives is around 360 nm. d-nb.info A recent development involves amplifying the colorimetric signal by changing the pH to a basic condition after the initial derivatization, which enhances pi-electron delocalization in the hydrazone adduct and shifts the absorbance to a higher wavelength, thereby increasing sensitivity. nih.gov
The derivatization of aldehydes and ketones with DNPH is a cornerstone of environmental analysis, particularly for monitoring air and water quality. researchgate.net Aldehydes are common atmospheric pollutants, and methods based on DNPH are used for their detection. hitachi-hightech.com In a typical procedure for air analysis, ambient air is drawn through a cartridge containing silica gel impregnated with DNPH. hitachi-hightech.com The trapped aldehydes react to form stable hydrazones, which are then eluted with a solvent like acetonitrile and analyzed, often by High-Performance Liquid Chromatography (HPLC) with UV detection. hitachi-hightech.com this compound is frequently used as one of the standard compounds in these analyses to calibrate the instrument and identify the corresponding analyte in complex mixtures. hitachi-hightech.com
In analytical research, these methods are applied to a wide array of matrices. For instance, DNPH-based assays are used to quantify carbonyl compounds in food products and biological samples. researchgate.net The simplicity, robustness, and reproducibility of HPLC-UV methods for analyzing DNPH derivatives make them highly suitable for routine analysis. researchgate.net Furthermore, the development of high-throughput colorimetric assays in microplate formats facilitates the rapid screening of numerous samples, which is valuable in fields like microbial engineering to detect aldehyde production. nih.gov
Challenges in Analytical Methodology: Isomerism and Stability of this compound Derivatives
Despite the widespread use of DNPH for derivatization, the methodology presents significant analytical challenges, primarily related to the isomerism and stability of the resulting hydrazone derivatives. nih.gov These issues can introduce analytical errors and complicate quantification. researchgate.net
A major challenge arises from the formation of E- and Z-stereoisomers of the aldehyde-2,4-dinitrophenylhydrazones due to the restricted rotation around the C=N double bond. nih.govnih.gov While purified hydrazones often exist as the single, more stable E-isomer, the presence of acid or exposure to UV irradiation can promote isomerization, leading to a mixture of both E- and Z-isomers. nih.govresearchgate.netnih.gov This is problematic because the two isomers can exhibit different chromatographic retention times, potentially resulting in double peaks for a single analyte, which complicates peak integration and reduces analytical sensitivity. researchgate.net
Furthermore, the E- and Z-isomers possess different spectral properties. researchgate.net The absorption maximum for Z-isomers is typically shifted to shorter wavelengths by 5-8 nm compared to their E-counterparts, which can affect the accuracy of spectrophotometric quantification if not properly accounted for. nih.gov The equilibrium ratio of Z/E isomers is dependent on the specific aldehyde and the reaction conditions, such as the acidity of the solution. researchgate.netnih.gov For instance, in phosphoric acid solutions, acetaldehyde- and propanal-2,4-dinitrophenylhydrazones reach an equilibrium Z/E ratio of 0.32 and 0.14, respectively. nih.gov To mitigate this issue and ensure reproducible results in HPLC analysis, it is recommended to add phosphoric acid to both the sample and standard solutions to achieve a consistent isomer ratio. nih.gov
Recent Advances in Derivatization Techniques for this compound
To overcome the challenges associated with isomerism and instability, researchers have developed advanced derivatization techniques. A significant breakthrough is a method that transforms the C=N double bond of the hydrazone into a C-N single bond through reductive amination. nih.gov This process, which can be accomplished using a reagent like 2-picoline borane, completely converts the aldehyde DNPhydrazones into their reduced forms. nih.gov The resulting product has only a single bond, thus eliminating the possibility of E/Z isomerism and resolving the issue of double peaks in chromatographic analysis. nih.gov This approach has been successfully applied to C1-C10 aldehyde DNPhydrazones. nih.gov
Another area of advancement involves modifying the derivatization conditions to enhance the stability of the analyte in specific sample matrices. semanticscholar.org For example, in the analysis of formaldehyde (B43269) in leather, the standard method uses strong acidic conditions (orthophosphoric acid) for derivatization. However, these conditions can cause co-extracted resins to hydrolyze, releasing additional formaldehyde and leading to overestimated results. semanticscholar.org A novel approach avoids this by solubilizing DNPH in acetonitrile instead of acid. semanticscholar.org This acid-free derivatization, conducted at a slightly elevated temperature (e.g., 50°C), allows for the complete derivatization of formaldehyde while preventing the hydrolysis of interfering resins, leading to more accurate and stable results. semanticscholar.org
Mechanistic and Kinetic Studies Involving Benzaldehyde 2,4 Dinitrophenylhydrazone
Reaction Mechanism of Benzaldehyde (B42025) 2,4-Dinitrophenylhydrazone Formation: Nucleophilic Addition-Elimination Pathways
The reaction between benzaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form Benzaldehyde 2,4-dinitrophenylhydrazone is a classic example of a condensation reaction. brainly.comchemicalbook.com Mechanistically, it proceeds through a two-step nucleophilic addition-elimination pathway. wikipedia.orglibretexts.orgchemguide.co.uk
The process begins with the nucleophilic attack of the terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. geeksforgeeks.org This initial addition step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. chegg.com This step is typically reversible. Following the addition, a molecule of water is eliminated from the carbinolamine intermediate. This dehydration step results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final product, this compound, which often precipitates from the solution as a brightly colored solid. chemicalbook.comwikipedia.org
Acid catalysis is crucial for the efficient formation of this compound. The reaction is typically carried out in an acidic medium, such as a solution of DNPH in methanol (B129727) and sulfuric acid, commonly known as Brady's reagent. rroij.comwikipedia.orgchemguide.co.uk
The acid catalyst serves a dual purpose. Firstly, it protonates the carbonyl oxygen of benzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic amino group of the 2,4-dinitrophenylhydrazine. chegg.com
The choice of solvent plays a significant role in the kinetics and equilibrium of the hydrazone formation. The reaction is commonly performed in polar protic solvents like methanol or ethanol (B145695), often mixed with water and a strong acid. libretexts.orgchemguide.co.uk
These solvents are effective for several reasons:
Solubility of Reactants : 2,4-dinitrophenylhydrazine has limited solubility in water but is more soluble in alcohols like methanol and ethanol. geeksforgeeks.org Ensuring the reactants are in the solution phase is essential for the reaction to proceed.
Stabilization of Intermediates : Polar solvents can stabilize the charged intermediates and transition states formed during the reaction, potentially lowering the activation energy barrier.
Equilibrium Shift : The product, this compound, is often sparingly soluble in the reaction medium. geeksforgeeks.org Its precipitation drives the equilibrium of the reversible reaction towards the product side, in accordance with Le Châtelier's principle, leading to higher yields. chemicalbook.com
Studies on related reactions have shown that the reaction rate can be influenced by the solvent's polarity and its ability to participate in hydrogen bonding. For instance, the presence of water can affect the reaction rate; in some cases, adding water to an organic solvent system has been shown to reduce the reaction rate. acs.org
Kinetic Investigations of this compound Synthesis and Decomposition
Kinetic studies provide quantitative data on the rates of formation and decomposition of this compound, offering deeper insights into the reaction mechanism.
The formation of dinitrophenylhydrazones is generally understood to be a second-order reaction, first-order with respect to the carbonyl compound and first-order with respect to the 2,4-dinitrophenylhydrazine. oberlin.edu The rate law can be expressed as:
Rate = k[Benzaldehyde][2,4-Dinitrophenylhydrazine]
The decomposition of these hydrazones is often studied through their acid-catalyzed hydrolysis, which is the reverse of the formation reaction. Studies on the hydrolysis of ketone-2,4-dinitrophenylhydrazones have shown that the decomposition rate is dependent on the concentration of the acid catalyst. researchgate.net The reaction reaches an equilibrium state involving the carbonyl compound, DNPH, the hydrazone, and water. The equilibrium constants for the hydrolysis of several ketone-2,4-dinitrophenylhydrazones have been determined, highlighting the stability of the hydrazone derivatives. researchgate.net
| Ketone Derivative | Equilibrium Constant (K = [carbonyl][DNPH]/[hydrazone][H₂O]) |
|---|---|
| 2-Pentanone-2,4-dinitrophenylhydrazone | 0.74 x 10⁻⁴ |
| 3-Pentanone-2,4-dinitrophenylhydrazone | 2.8 x 10⁻⁴ |
| 2-Hexanone-2,4-dinitrophenylhydrazone | 0.91 x 10⁻⁴ |
| 4-Methyl-2-pentanone-2,4-dinitrophenylhydrazone | 0.89 x 10⁻⁴ |
Data adapted from a study on ketone derivatives, which provides insight into the general equilibrium of hydrazone decomposition. researchgate.net
Thermal Decomposition Kinetics of this compound
The thermal stability and decomposition kinetics of hydrazones are important for safety assessment and understanding their high-temperature behavior. The thermal decomposition of 2,4-dinitrophenylhydrazine and its derivatives often occurs after melting and is an exothermic process. rroij.com
Kinetic analysis of the thermal decomposition of 3-nitro and 4-nitro-benzaldehyde-2,4-dinitrophenylhydrazones has been carried out using techniques like Differential Scanning Calorimetry (DSC). These studies suggest an autocatalytic decomposition mechanism, where a product of the decomposition accelerates the reaction rate. The kinetic parameters, including activation energy, can be determined using isoconversional methods.
| Compound | Technique | Activation Energy (Ea) (kJ/mol) | Kinetic Model/Notes |
|---|---|---|---|
| 3-Nitro-benzaldehyde-2,4-dinitrophenylhydrazone | DSC (nonisothermal) | ~120-140 | Autocatalytic mechanism suggested. |
| 4-Nitro-benzaldehyde-2,4-dinitrophenylhydrazone | DSC (nonisothermal) | ~120-150 | Autocatalytic mechanism suggested. |
Data derived from studies on nitro-substituted benzaldehyde derivatives, illustrating typical activation energies for thermal decomposition. brainly.com
These studies indicate that the substitution on the benzaldehyde ring can influence the thermal stability and decomposition kinetics of the resulting hydrazone.
Non-Isothermal and Isothermal Kinetic Analysis
Kinetic analysis of the thermal decomposition of this compound and its structural analogs is typically performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). lew.roresearchgate.net These methods can be applied under both non-isothermal (dynamic heating rate) and isothermal (constant temperature) conditions to determine key kinetic parameters.
For instance, kinetic studies on the parent compound, 2,4-dinitrophenylhydrazine (DNPH), have shown that its thermal decomposition is a complex process. lew.roresearchgate.net Non-isothermal DSC and TGA data for DNPH, recorded at various heating rates, indicate a multi-step decomposition mechanism. researchgate.net The activation energy's strong dependence on conversion suggests that a simple, single-step reaction model is inadequate. researchgate.net Instead, the decomposition is better described by consecutive autocatalytic reactions. lew.roresearchgate.net
A study on related compounds, 3-nitro and 4-nitro-benzaldehyde-2,4-dinitrophenylhydrazones, using both isothermal and non-isothermal DSC, also pointed towards an autocatalytic decomposition mechanism. akjournals.com This suggests that the decomposition products may catalyze the reaction, a common feature in the decomposition of nitroaromatic compounds.
The kinetic parameters for the thermal decomposition of DNPH, which serves as a model for its derivatives, have been determined through multivariate non-linear regression analysis. The data reveal a three-step consecutive reaction mechanism.
Table 1: Kinetic Parameters for Thermal Decomposition of 2,4-Dinitrophenylhydrazine (DNPH) from TGA Data researchgate.net
| Kinetic Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Activation Energy (Ea) (kJ/mol) | 255.9 | 175.0 | 150.0 |
| Log(A/s⁻¹) | 26.3 | 18.4 | 13.9 |
| Reaction Order (n) | 1.20 | 1.26 | 1.17 |
| Log K (Autocatalysis Constant) | 0.50 | 0.87 | 1.26 |
| Contribution to Overall Reaction | 26% | 30% | 44% |
This table presents the kinetic parameters for the three-step decomposition mechanism of DNPH as determined by thermogravimetric analysis (TGA). The parameters include activation energy (Ea), the logarithm of the pre-exponential factor (log A), the reaction order (n), and the logarithm of the autocatalysis constant (log K).
Table 2: Kinetic Parameters for Thermal Decomposition of 2,4-Dinitrophenylhydrazine (DNPH) from DSC Data researchgate.net
| Kinetic Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Activation Energy (Ea) (kJ/mol) | 129.7 | 121.0 | 159.0 |
| Log(A/s⁻¹) | 11.4 | 5.7 | 15.0 |
| Reaction Order (n) | 0.81 | 0.50 | 4.00 |
| Log K (Autocatalysis Constant) | 0.80 | 6.25 | 2.39 |
| Contribution to Overall Reaction | 76% | 13% | 11% |
This table shows the kinetic parameters derived from differential scanning calorimetry (DSC) data for the thermal decomposition of DNPH, modeled as a three-step process.
Decomposition Pathways and Product Analysis
The formation of this compound is a condensation reaction between benzaldehyde and 2,4-dinitrophenylhydrazine, resulting in the elimination of a water molecule. youtube.comwikipedia.orglibretexts.org This reaction is an example of a nucleophilic addition-elimination. wikipedia.orglibretexts.org
The thermal decomposition of the resulting hydrazone is more complex. Studies on the parent DNPH suggest a plausible pathway that likely extends to its derivatives. The decomposition process, occurring in the molten state, is thought to initiate with an intermolecular dehydration, leading to the formation of a more stable cyclic structure, 4-nitro-1-hydroxybenzotriazole. lew.ro This is followed by the cleavage of the N-N-N bond within the triazole ring. lew.ro The final stage involves the breakdown of the remaining structure into various gaseous products and a solid residue. lew.ro This proposed three-step mechanism aligns with the kinetic data obtained from thermal analysis. lew.roresearchgate.net
Electrochemical Studies of this compound and Related Systems
Electrochemical methods offer a sensitive approach for the analysis of aldehydes and ketones after their conversion to electroactive 2,4-dinitrophenylhydrazone derivatives. researchgate.netnih.gov These studies are typically conducted using techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS) at a glassy carbon electrode (GCE). researchgate.netnih.gov
The derivatization of benzaldehyde with DNPH enhances its electrochemical detectability. The resulting hydrazone possesses electroactive nitro (-NO₂) and azomethine (-CH=N-) groups which can be oxidized or reduced at an electrode surface. The electrochemical oxidation of various aldehyde-2,4-dinitrophenylhydrazones at a GCE has been investigated. researchgate.net For example, the electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) and 2-furfuraldehyde derivatives occurs at +0.94 V and +0.99 V, respectively. researchgate.net
Electrochemical impedance spectroscopy (EIS) has also been employed to study the interaction between aldehydes and DNPH at the electrode surface. nih.gov The technique measures the impedance of the system over a range of frequencies. The formation of the stable 2,4-dinitrophenylhydrazone on the electrode surface facilitates electron transfer, which is observed as a decrease in the charge transfer resistance (Rct). nih.gov This change in resistance can be correlated with the concentration of the aldehyde. nih.gov Studies have shown that an optimized potential of 1.0 V is effective for the oxidation of 2,4-dinitrophenylhydrazones. nih.gov
These electrochemical methods have been developed for the quantitative analysis of aldehydes in various samples, such as drinking water and fruit juices, with detection limits in the micromolar (μmol L⁻¹) range. researchgate.netnih.gov
Table 3: Oxidation Potentials of Selected Aldehyde-2,4-Dinitrophenylhydrazones researchgate.net
| Compound | Oxidation Potential (V vs. Ag/AgCl) |
|---|---|
| 5-Hydroxymethylfurfural-2,4-dinitrophenylhydrazone | +0.94 |
| 2-Furfuraldehyde-2,4-dinitrophenylhydrazone | +0.99 |
| Butyraldehyde-2,4-dinitrophenylhydrazone | +1.29 |
This table lists the electrochemical oxidation potentials for the 2,4-dinitrophenylhydrazone derivatives of several aldehydes, as measured by high-performance liquid chromatography (HPLC) with electrochemical detection.
Emerging Research Directions and Future Perspectives in Benzaldehyde 2,4 Dinitrophenylhydrazone Studies
Development of Novel Derivatization Reagents and Methodologies
The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone for the identification and quantification of aldehydes and ketones. ijsrst.comresearchgate.net However, emerging research focuses on refining this methodology to improve efficiency, sensitivity, and applicability, particularly for complex matrices and challenging analytes.
One area of development involves modifying the derivatization conditions to prevent side reactions. For instance, traditional methods using Brady's reagent, which has a high sulfuric acid concentration, can be unsuitable for certain hydroxyaldehydes as it may cause dehydration. d-nb.info To circumvent this, a two-step method has been employed where acetals are first hydrolyzed, followed by DNPH derivatization using a much lower acid concentration (e.g., 0.5% H2SO4) in a solvent like acetonitrile (B52724), which improves the solubility of the reagents. d-nb.info
Furthermore, the stability of the resulting hydrazones is a critical factor. Studies have shown that aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, and their ratio can be influenced by factors like UV irradiation and the acidity of the solution. nih.gov Research indicates that adding phosphoric acid to both sample and standard solutions to a concentration of 0.02-1% can stabilize the isomer ratio, leading to more reliable and accurate HPLC analysis. nih.gov While 2,4-DNPH remains the most prevalent derivatization reagent for aldehyde analysis by HPLC, other reagents like 4-hydrazinobenzoic acid (HBA) are being explored to overcome some limitations. researchgate.net
Integration of Benzaldehyde (B42025) 2,4-Dinitrophenylhydrazone into Advanced Analytical Platforms (e.g., Microfluidics, Sensor Development)
The integration of established chemical reactions into modern analytical platforms is a significant trend aimed at enhancing throughput, reducing sample and reagent consumption, and enabling point-of-care applications. researchgate.netnih.gov The derivatization of benzaldehyde with DNPH is a prime candidate for integration into microfluidic systems, often termed "lab-on-a-chip" devices. researchgate.net These platforms allow for precise control over reaction conditions and can be coupled with highly sensitive detection methods. nih.gov
Recent advancements in optofluidics, which combines microfluidics with optics, offer promising avenues for the development of novel sensors. mdpi.com For example, a microfluidic device could be designed to perform the DNPH derivatization reaction in a continuous-flow manner, with subsequent detection of the Benzaldehyde 2,4-dinitrophenylhydrazone product via absorbance measurements within the chip itself. mdpi.com This approach offers miniaturization and the potential for real-time monitoring. mdpi.com
Sensor development can also be based on functionalized surfaces. Gold nanoislands, for instance, have been used in optofluidic biosensing chips to detect bio-aerosols by reacting with amine groups. mdpi.com A similar principle could be adapted where a surface is functionalized to capture aldehydes, which are then derivatized in-situ with DNPH, leading to a detectable colorimetric or spectroscopic signal. The well-defined reaction that produces a colored product makes this compound suitable for developing simple, rapid colorimetric tests for the presence of aldehydes on solid supports or in solution. researchgate.net
Exploration of Supramolecular Interactions and Self-Assembly in this compound Derivatives
The study of non-covalent interactions that govern the arrangement of molecules into larger, ordered structures is known as supramolecular chemistry. In the case of this compound, crystallographic studies have revealed key insights into its supramolecular behavior. The molecule typically assumes an approximately planar E configuration. researchgate.netnih.gov
A significant finding is the presence of π–π stacking interactions in the crystal structure. researchgate.netnih.gov These interactions occur between the parallel phenyl rings of adjacent molecules. The separation distances between these rings, reported to be between 3.3 and 3.5 Å, are indicative of such stacking. researchgate.net This self-assembly into stacked structures is a critical factor in the formation and stability of the crystalline solid. Understanding these interactions is crucial for crystal engineering and designing materials with specific optical or electronic properties. The planarity of the molecule and the delocalization of double bonds within the hydrazone moiety contribute to these favorable packing arrangements in the solid state. researchgate.net
Advanced Computational Modeling for Predictive Understanding of this compound Reactivity and Stability
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, complementing experimental findings. While specific computational modeling studies focused solely on the reactivity and stability of this compound are an emerging area, the broader application of these methods to Schiff bases and their metal complexes is well-established. researchgate.net
Computational methods can be employed to:
Predict Molecular Geometry: Calculations can determine the most stable conformation of the molecule, such as the observed planar E configuration, and predict bond lengths and angles, which have been shown to correlate well with experimental data from X-ray crystallography. researchgate.netnih.gov
Analyze Electronic Structure: Modeling can elucidate the electronic properties of the molecule, including the distribution of electron density and the nature of the molecular orbitals. This is key to understanding its reactivity, spectral properties, and the nature of the C=N imine bond. researchgate.net
Simulate Reaction Mechanisms: The mechanism of hydrazone formation from benzaldehyde and 2,4-dinitrophenylhydrazine, a nucleophilic addition followed by dehydration, can be modeled to understand the energy barriers and transition states involved. youtube.com
Evaluate Stability: Computational models can predict the relative stability of different isomers (e.g., E vs. Z isomers) and analyze the factors influencing their interconversion, which is crucial for analytical applications. nih.gov
The use of computational methods provides a deeper, molecular-level understanding that can guide the development of new analytical methods and materials based on this compound. researchgate.net
Role of this compound as a Research Standard and Reference Material
In analytical chemistry, the accuracy and reliability of measurements depend on the availability of high-purity reference materials. This compound serves as a critical research standard and certified reference material (CRM) for the analysis of benzaldehyde, particularly in environmental and industrial settings. lgcstandards.comsigmaaldrich.com
Major chemical suppliers offer this compound as a CRM, produced and certified under internationally recognized standards such as ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com These standards ensure the competence of the manufacturer and the quality of the reference material. lgcstandards.com
This reference material is widely used for:
Method Validation: To validate analytical methods for detecting and quantifying aldehydes and ketones.
Instrument Calibration: As a calibration standard for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.comhitachi-hightech.com
Quality Control: To ensure the accuracy of routine analyses in various matrices, including air, water, and soil. perlan.com.pl
The availability of this compound as a high-purity, certified standard is fundamental to ensuring the comparability and validity of analytical results across different laboratories and studies. sigmaaldrich.comnih.gov
Synthesis and Characterization of Metal Complexes of this compound Schiff Bases for Advanced Materials Research
The Schiff base formed from benzaldehyde and 2,4-dinitrophenylhydrazine can act as a versatile ligand, coordinating with various metal ions to form stable metal complexes. saudijournals.comresearchgate.net These complexes are of significant interest in materials science and bioinorganic chemistry due to their potential applications stemming from their unique electronic and structural properties. researchgate.netsphinxsai.com
The synthesis of these complexes is typically achieved by refluxing the pre-synthesized Schiff base ligand with a metal salt (e.g., chlorides of Co(II) and Ni(II)) in an alcoholic medium. saudijournals.comresearchgate.net The resulting complexes are often colored precipitates that can be purified by recrystallization. researchgate.net Characterization of these materials involves a suite of analytical techniques to confirm their structure and properties.
Key Characterization Findings:
Coordination: Infrared (IR) spectroscopy is used to confirm the coordination of the metal ion to the ligand. A characteristic shift in the frequency of the azomethine (C=N) stretching vibration to a lower wavenumber in the complex compared to the free ligand indicates coordination through the azomethine nitrogen. saudijournals.cominternationaljournalssrg.org
Physical Properties: The melting points of the Schiff base ligand are typically lower than the decomposition temperatures of their corresponding metal complexes, indicating enhanced thermal stability upon complexation. saudijournals.comresearchgate.net Molar conductance measurements often show that the complexes are non-electrolytes. researchgate.netinternationaljournalssrg.org
Stoichiometry: The metal-to-ligand ratio in these complexes is often found to be 1:2. researchgate.netinternationaljournalssrg.org
| Property | Schiff Base Ligand | Co(II) Complex | Ni(II) Complex |
| Melting/Decomposition Temp. (°C) | 157 | 167 | 174 |
| Molar Conductance (µS/cm) | - | 1.31 | 2.04 |
| Color | Orange | Dark Orange | Dark Orange |
| FTIR ν(C=N) (cm⁻¹) | 1604-1618 | Shift to lower frequency | Shift to lower frequency |
| FTIR ν(M-N) (cm⁻¹) | - | 550-555 | 550-555* |
| Note: Spectral data represents a range reported for similar complexes. internationaljournalssrg.org |
These metal complexes are being explored for various applications, including as catalysts and for their biological activities. researchgate.netscispace.com Research has shown that the metal complexes can exhibit antibacterial activity even when the parent Schiff base ligand is inactive, highlighting the significant role of the metal ion. saudijournals.comresearchgate.net This enhancement is often attributed to the process of chelation. internationaljournalssrg.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
